

# Application Note: Development of Pyridazine-Core ALK5 Inhibitors

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## Compound of Interest

**Compound Name:** *Pyridazin-4-ylmethanamine dihydrochloride*

**CAS No.:** 1028615-75-9

**Cat. No.:** B3075226

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From Rational Design to Functional Validation

## Executive Summary

This guide details the rational design, chemical synthesis, and biological validation of Activin receptor-like kinase 5 (ALK5) inhibitors utilizing a pyridazine heteroaromatic core.<sup>[1][2]</sup> ALK5, the type I receptor for Transforming Growth Factor-beta (TGF- $\beta$ ), is a pivotal target for fibrosis and oncology.<sup>[2][3][4]</sup> While imidazole and pyrazole cores (e.g., SB-431542) are well-established, the pyridazine scaffold offers distinct physicochemical advantages, including improved solubility and novel intellectual property (IP) space, particularly for inhaled delivery applications.

This protocol integrates Structure-Activity Relationship (SAR) insights with step-by-step workflows for synthesis, biochemical screening (ADP-Glo™), and cellular profiling (Smad phosphorylation).

## Rational Drug Design & SAR

## The Target: ALK5 Kinase Domain

ALK5 adopts a canonical protein kinase fold. The ATP-binding pocket is the primary target for small-molecule inhibition.

- **Hinge Region:** The inhibitor must form hydrogen bonds with the backbone of His283.
- **Selectivity Pocket:** A hydrophobic sub-pocket adjacent to the ATP site is critical for selectivity against p38 MAPK (a common off-target). The 5-chloro-2-fluorophenyl moiety is a "privileged structure" that exploits this pocket efficiently.
- **Catalytic Residues:** Interactions near Lys232 (catalytic lysine) stabilize the binding.

## The Pyridazine Advantage

The pyridazine core (1,2-diazine) serves as a robust scaffold for "L-shaped" inhibitors.

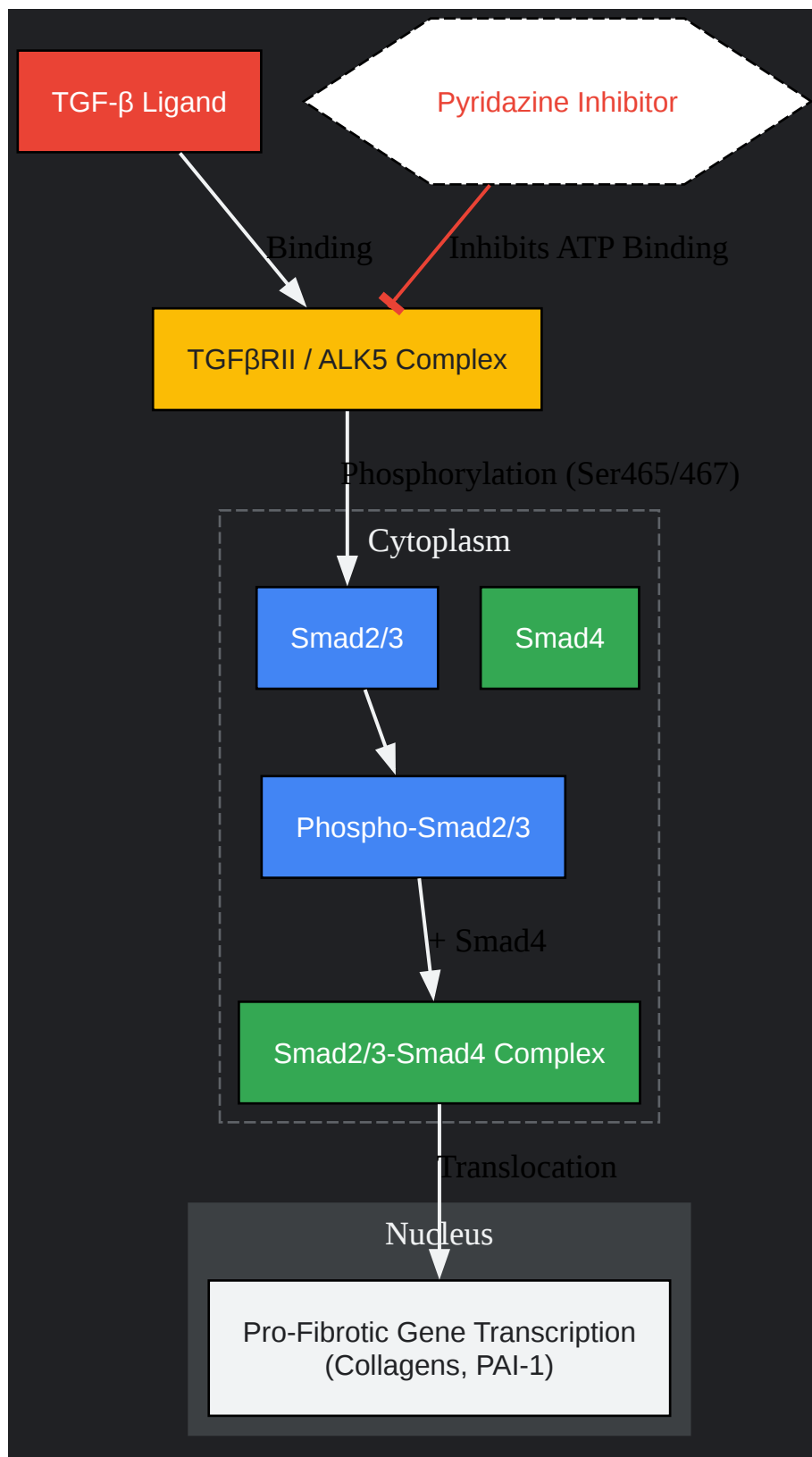
- **N2 Nitrogen:** Acts as a hydrogen bond acceptor for the His283 backbone amide.
- **C4/C6 Substitution:** Allows orthogonal functionalization. C4 typically hosts the "selectivity group" (aryl ring), while C6 (or C3 depending on numbering convention) hosts the "hinge binding" motif or solubilizing tail.

## Selectivity Strategy (ALK5 vs. p38 MAPK)

Both ALK5 and p38 MAPK share high sequence identity in the ATP pocket. Selectivity is achieved by exploiting the slightly smaller "gatekeeper" residue in ALK5 (Ser280) compared to p38 (Thr106), and subtle differences in the hydrophobic pocket shape.

## Signaling Pathway Visualization

The following diagram illustrates the TGF- $\beta$  signaling cascade and the specific intervention point of ALK5 inhibitors.



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Caption: Canonical TGF- $\beta$ /Smad signaling pathway showing ALK5 inhibition preventing Smad2/3 phosphorylation and nuclear translocation.[5]

## Chemical Synthesis Protocol

Objective: Synthesize a library of 4,6-disubstituted pyridazines. Key Reference:Pala et al., ACS Med.[2] Chem. Lett. 2024 [1].[2]

### General Synthetic Route

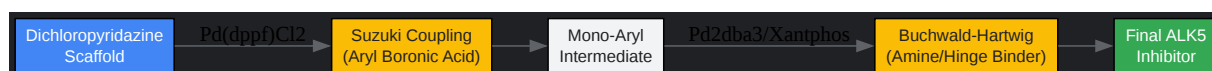
The synthesis typically proceeds via sequential cross-coupling reactions on a di-halo pyridazine scaffold.

#### Step 1: Suzuki-Miyaura Coupling (Selectivity Pocket Installation)

- Reactants: 3,6-dichloro-4-methylpyridazine (or similar core) + (5-chloro-2-fluorophenyl)boronic acid.
- Reagents: Pd(dppf)Cl<sub>2</sub>·DCM (5 mol%), Na<sub>2</sub>CO<sub>3</sub> (2M aq), 1,4-Dioxane.
- Conditions: 90°C, 4-12 hours, Inert atmosphere (N<sub>2</sub>).
- Outcome: Installation of the aryl group at the preferred position (often C4 or C6 depending on sterics/electronics).
- Purification: Silica gel chromatography (Hexane/EtOAc).

#### Step 2: Buchwald-Hartwig Amination (Hinge Binder Installation)

- Reactants: Intermediate from Step 1 + Substituted Aminopyridine or Aniline.
- Reagents: Pd<sub>2</sub>dba<sub>3</sub>, Xantphos, Cs<sub>2</sub>CO<sub>3</sub>, Toluene/t-BuOH.
- Conditions: 100°C, sealed tube, overnight.
- Outcome: Formation of the C-N bond yielding the final inhibitor.



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Caption: Modular synthetic workflow for generating 4,6-disubstituted pyridazine ALK5 inhibitors.

## Biological Validation Protocols

### Biochemical Assay: ADP-Glo™ Kinase Assay

Purpose: Determine IC50 values against recombinant ALK5 kinase. Principle: Measures ADP production (conversion of ATP) as a luminescent signal.

Materials:

- Recombinant Human ALK5 (TGFβR1) Kinase Domain.
- Substrate: Casein or Smad3 peptide.
- ADP-Glo™ Kinase Assay Kit (Promega).
- 384-well white low-volume plates.

Protocol:

- Preparation: Dilute compounds in DMSO (10-point dose response, starting at 10 μM).
- Kinase Reaction:
  - Mix 2 μL of Compound + 2 μL of Enzyme (0.5 ng/μL final).
  - Incubate 15 min at RT.
  - Add 2 μL of ATP/Substrate mix (10 μM ATP final).
  - Incubate 60 min at RT.
- ADP Detection:
  - Add 5 μL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP). Incubate 40 min.

- Add 10  $\mu$ L Kinase Detection Reagent (converts ADP to ATP  $\rightarrow$  Luciferase). Incubate 30 min.
- Read: Measure Luminescence on a plate reader (e.g., EnVision).
- Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.

## Cellular Assay: Smad2/3 Phosphorylation (Western Blot)

Purpose: Confirm target engagement in a cellular context.[6] Cell Line: A549 (Lung Adenocarcinoma) or HaCaT (Keratinocytes).

Protocol:

- Seeding: Seed A549 cells ( $2 \times 10^5$  cells/well) in 6-well plates. Incubate 24h.
- Starvation: Replace medium with serum-free DMEM for 4-16 hours (reduces basal phosphorylation).
- Treatment:
  - Pre-treat with Inhibitor (various concentrations) for 60 min.
  - Stimulate with TGF- $\beta$ 1 (5 ng/mL) for 60 min.
- Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer + Phosphatase Inhibitors.
- Immunoblotting:
  - Primary Ab: Anti-Phospho-Smad2 (Ser465/467) (1:1000).
  - Control Ab: Anti-Total Smad2/3 and Anti-GAPDH.
  - Secondary Ab: HRP-conjugated anti-rabbit.[7]
- Quantification: Normalize Phospho-signal to Total Smad signal.

## Selectivity Profiling (Critical Step)

To validate the pyridazine core's safety profile, test the lead compound against p38 $\alpha$  MAPK using the same ADP-Glo protocol but with p38 $\alpha$  enzyme and substrate.

- Target Profile: ALK5 IC<sub>50</sub> < 50 nM; p38 MAPK IC<sub>50</sub> > 1  $\mu$ M (Selectivity Ratio > 20x).

## Data Presentation & Analysis

### Expected Results Table

Summarize your screening data in the following format:

Compound ID	R1 (Selectivity Pocket)	R2 (Hinge Binder)	ALK5 IC <sub>50</sub> (nM)	p38 $\alpha$ IC <sub>50</sub> (nM)	Selectivity Ratio
Ref (SB-431542)	2-F-phenyl	Pyridin-2-yl	94	>10,000	>100
PZ-01 (Pyridazine)	5-Cl-2-F-phenyl	Pyridin-4-yl	12	850	70
PZ-02 (Pyridazine)	5-Cl-2-F-phenyl	3-Methyl-Pyrazol	45	>10,000	>200
PZ-03 (Negative Ctrl)	Phenyl	Pyridin-4-yl	>1000	N.D.	N/A

### Troubleshooting Guide

- Low Potency: Check the orientation of the hinge binder. The pyridazine nitrogen must be accessible to His283. Steric clash at the C3 position can disrupt this.
- Poor Solubility: Pyridazine is generally soluble, but if R-groups are too lipophilic, introduce a solubilizing tail (e.g., piperazine) on the hinge binder region.
- High p38 Activity: The "selectivity pocket" substituent is likely too small. Ensure the 5-chloro-2-fluorophenyl group is used, or try a bulkier equivalent like benzo[d][1,3]dioxole.

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